molecular formula C12H9NO3 B6366681 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261937-67-0

3-(3-Carboxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366681
CAS RN: 1261937-67-0
M. Wt: 215.20 g/mol
InChI Key: QUXMVIQKSXTPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Carboxyphenyl)-2-hydroxypyridine, also known as 3CP2HP, is a small molecule compound with a molecular weight of 191.17 g/mol. It is a synthetic compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. 3CP2HP is a versatile compound, and its synthesis is relatively simple and cost-effective.

Mechanism of Action

The mechanism of action of 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act as an antioxidant and free radical scavenger, protecting cells from oxidative damage. It is also thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% have been studied in a variety of cell types, including human cells. In human cells, 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the production of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS). It has also been shown to reduce the production of nitric oxide (NO) and increase the production of superoxide dismutase (SOD). In addition, 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to reduce the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% in lab experiments include its low cost and ease of synthesis. In addition, it is a relatively safe compound with minimal toxicity. The main limitation of using 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% in lab experiments is that its mechanism of action is not yet fully understood, so its effects may not be fully predictable.

Future Directions

The potential future directions for research involving 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% include further investigation into its mechanism of action, as well as its potential therapeutic applications. In addition, further research could be conducted to explore its potential uses in the treatment of various diseases, such as cancer and neurodegenerative diseases. Other potential future directions include the development of more efficient synthesis methods and the development of more effective delivery methods. Finally, further research could be conducted to investigate the potential interactions between 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% and other molecules, such as drugs and hormones.

Synthesis Methods

3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% can be synthesized using a three-step reaction. The first step involves the reaction of a 3-carboxyphenylhydrazine and 2-hydroxy-3-pyridinecarboxaldehyde. This reaction produces a hydrazone intermediate, which is then reacted with a base to form the desired 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% product. The reaction takes place in an aqueous medium and requires a temperature of 80°C and a reaction time of two hours. The reaction is typically carried out in a sealed container to prevent the loss of reactants.

Scientific Research Applications

3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% has been used in a wide range of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs and hormones on cellular metabolism. 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% has also been used to investigate the mechanisms of action of various drugs and hormones, and to study the effects of various environmental pollutants on cells.

properties

IUPAC Name

3-(2-oxo-1H-pyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(5-2-6-13-11)8-3-1-4-9(7-8)12(15)16/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXMVIQKSXTPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682763
Record name 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carboxyphenyl)-2-hydroxypyridine

CAS RN

1261937-67-0
Record name 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.